

Toxicological Profile of 2,2-dichloro-3,3-dimethylbutane: A Technical Guide

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Compound of Interest

Compound Name: 2,2-Dichloro-3,3-dimethylbutane

Cat. No.: B105728

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological information for **2,2-dichloro-3,3-dimethylbutane**. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment. Significant data gaps exist for this specific compound, and much of the information presented is based on general principles of chlorinated hydrocarbons and data from structurally related analogs.

Executive Summary

2,2-dichloro-3,3-dimethylbutane is a chlorinated alkane whose toxicological profile is not well-documented in publicly available literature. Based on its chemical structure and the known effects of related compounds, it is predicted to be harmful if ingested and to act as an irritant to the skin, eyes, and respiratory system. The lack of specific experimental data, including acute toxicity (e.g., LD50), genotoxicity, carcinogenicity, and detailed metabolic pathways, necessitates a cautious approach in its handling and use. This guide provides an overview of the available hazard information, discusses the likely toxicological properties based on analogous compounds, and outlines general experimental protocols relevant to the assessment of such chemicals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2,2-dichloro-3,3-dimethylbutane** is presented in Table 1. These properties are important for understanding its potential absorption,

distribution, metabolism, and excretion (ADME) profile.

Property	Value	Reference
CAS Number	594-84-3	[1][2][3]
Molecular Formula	C6H12Cl2	[1][2][3]
Molecular Weight	155.07 g/mol	[1][2]
Appearance	Colorless liquid (at room temperature)	[4]
Boiling Point	135.7°C at 760 mmHg	[3]
Density	1.03 g/cm ³	[3]
Solubility	Insoluble in water; soluble in organic solvents	[4]
LogP	3.226	[3]

Hazard Identification and Classification

Globally Harmonized System (GHS) classification data from PubChem indicates that **2,2-dichloro-3,3-dimethylbutane** is associated with the following hazards[1]:

- Acute Toxicity, Oral (Category 4): Harmful if swallowed.
- Skin Corrosion/Irritation (Category 2): Causes skin irritation.
- Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
- Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

No quantitative data, such as a median lethal dose (LD50), is available to substantiate the acute toxicity classification.

Toxicological Data (Surrogate and General)

Due to the absence of specific toxicological studies on **2,2-dichloro-3,3-dimethylbutane**, this section presents data from structurally similar compounds and general information on chlorinated alkanes.

Acute Toxicity

No specific LD50 values for **2,2-dichloro-3,3-dimethylbutane** have been identified. For chlorinated hydrocarbons in general, acute toxicity can be highly variable and depends on the specific structure, degree of chlorination, and route of exposure[5].

Genotoxicity

No dedicated genotoxicity studies for **2,2-dichloro-3,3-dimethylbutane** were found. However, data on a related compound, 1,4-dichlorobutane, is available[6]:

Test System	Compound	Results
Ames Test	1,4-Dichlorobutane	Negative
In vitro Chromosomal Aberration Test	1,4-Dichlorobutane	Positive (with metabolic activation)
In vivo Mouse Bone-Marrow Micronucleus Test	1,4-Dichlorobutane	Negative

The positive result in the in vitro chromosomal aberration test for 1,4-dichlorobutane suggests a potential for clastogenicity, which warrants cautious handling of other dichlorobutane isomers.

Repeated-Dose Toxicity

A 28-day repeated-dose oral toxicity study in rats was conducted on 1,4-dichlorobutane, which provides some insight into the potential target organs for dichlorobutane isomers[6].

Study	Compound	Species	Key Findings	NOAEL/LOAEL
28-Day Oral Gavage	1,4-Dichlorobutane	Rat	Significant effects on the liver (periportal hepatocellular hypertrophy) and pancreas (decreased zymogen granules). Kidney effects were observed at the highest dose.	LOAEL: 12 mg/kg/day

These findings suggest that the liver and pancreas could be potential target organs for **2,2-dichloro-3,3-dimethylbutane** toxicity upon repeated exposure.

Carcinogenicity

There are no carcinogenicity studies available for **2,2-dichloro-3,3-dimethylbutane**. Chronic toxicity studies of a mixture of chlorinated alkanes and alkenes in mice have shown an increased incidence of mammary adenocarcinoma in females and a trend of increasing hepatocellular neoplasms in males[7]. However, the direct relevance of these findings to **2,2-dichloro-3,3-dimethylbutane** is uncertain.

Metabolism

The metabolism of **2,2-dichloro-3,3-dimethylbutane** has not been specifically studied. However, the metabolism of chlorinated hydrocarbons, in general, can proceed through several pathways, primarily depending on the oxygen availability in the biological environment.

Under aerobic conditions, metabolism is often initiated by cytochrome P450 monooxygenases, leading to hydroxylated intermediates that can be further metabolized and excreted[8].

Under anaerobic conditions, a process known as reductive dechlorination can occur, where chlorine atoms are sequentially removed and replaced with hydrogen atoms. This process is

typically mediated by anaerobic microorganisms[8][9].

The high lipophilicity of chlorinated hydrocarbons suggests they can accumulate in fatty tissues, and their metabolism can sometimes lead to the formation of reactive intermediates that contribute to their toxicity[5].

Experimental Protocols (General)

While specific protocols for **2,2-dichloro-3,3-dimethylbutane** are unavailable, the following are general methodologies for key toxicological endpoints.

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (OECD 425)

This method is a sequential dosing approach that uses a minimum number of animals.

- **Animal Model:** Typically, female rats from a standard strain are used.
- **Dosing:** A single animal is dosed with a starting concentration of the test substance. The starting dose is selected based on available information or structure-activity relationships.
- **Observation:** The animal is observed for signs of toxicity and mortality for up to 14 days.
- **Sequential Dosing:** If the animal survives, the next animal is given a higher dose. If the animal dies, the next is given a lower dose. This continues until specific stopping criteria are met.
- **Data Analysis:** The LD50 is calculated using maximum likelihood estimation.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro test assesses the potential of a substance to induce gene mutations.

- **Test System:** Multiple strains of *Salmonella typhimurium* and *Escherichia coli* with different known mutations are used.
- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect metabolites that may be mutagenic.

- **Exposure:** The tester strains are exposed to a range of concentrations of the test substance on agar plates.
- **Incubation:** Plates are incubated for 48-72 hours.
- **Scoring:** The number of revertant colonies (colonies that have regained the ability to grow) is counted. A significant, dose-related increase in revertant colonies indicates a positive result.

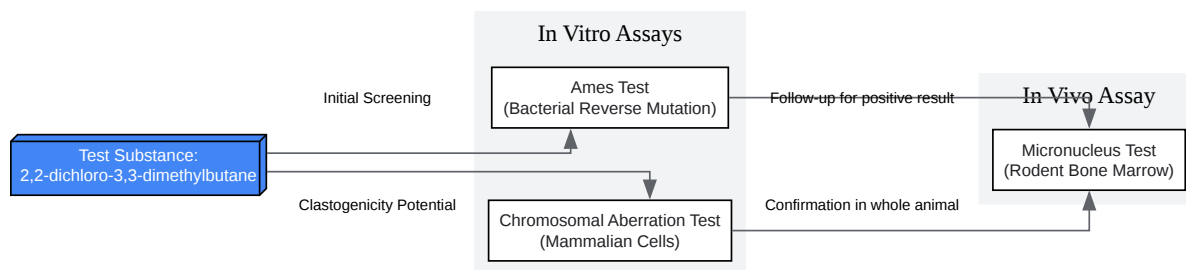
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test identifies substances that may cause structural chromosomal damage.

- **Cell Lines:** Established mammalian cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures are used.
- **Exposure:** Cell cultures are exposed to the test substance for a short period, both with and without metabolic activation.
- **Harvest and Staining:** After a recovery period, cells are harvested, treated with a metaphase-arresting agent, and chromosomes are stained.
- **Microscopic Analysis:** Metaphase cells are analyzed for chromosomal aberrations (e.g., breaks, gaps, exchanges). A statistically significant, dose-dependent increase in aberrations indicates a positive result.

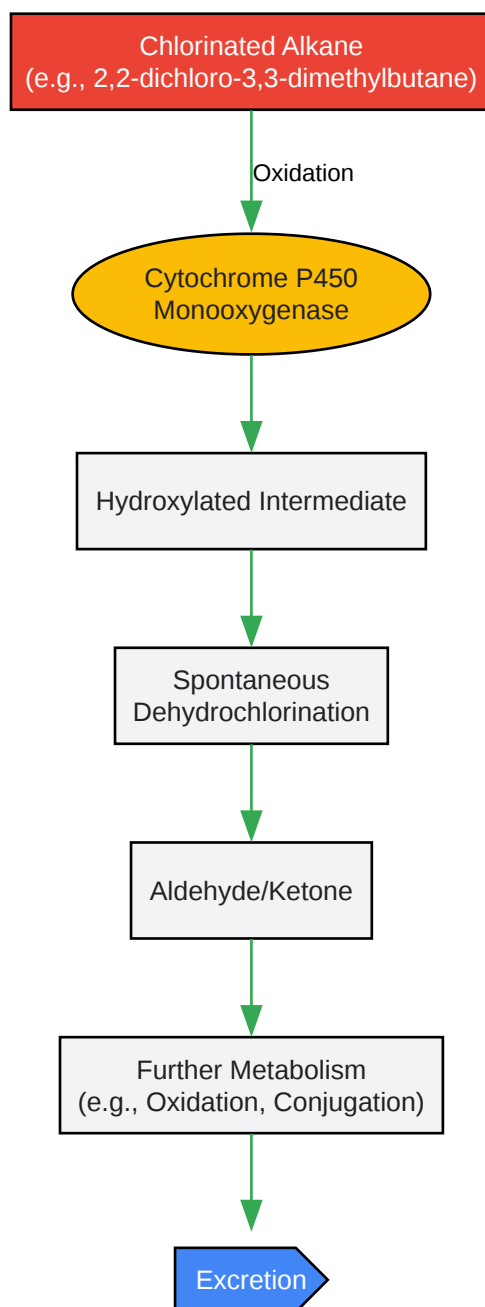
Visualizations

The following diagrams illustrate generalized concepts relevant to the toxicology of chlorinated hydrocarbons.



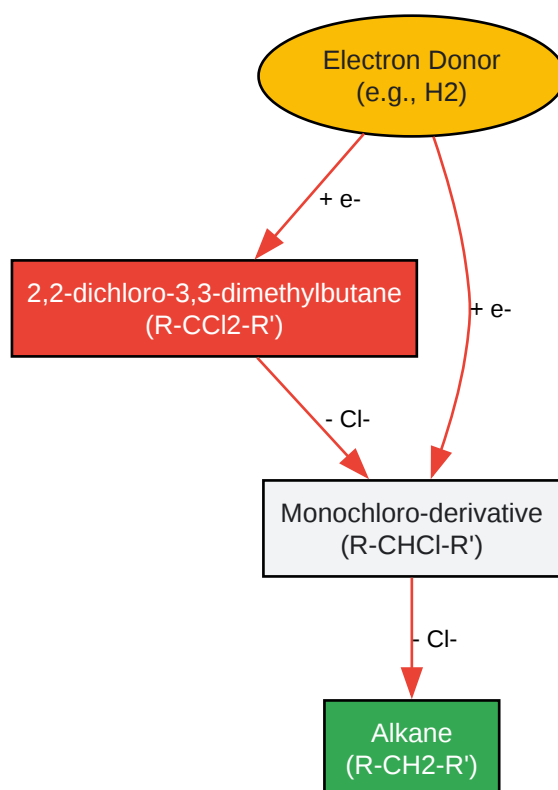
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A generalized workflow for assessing the genotoxic potential of a chemical.



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A simplified pathway for the aerobic metabolism of chlorinated alkanes.



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A conceptual diagram of anaerobic reductive dechlorination.

Conclusion and Recommendations

The toxicological data for **2,2-dichloro-3,3-dimethylbutane** is largely incomplete. While GHS classifications provide a basic level of hazard communication, the absence of quantitative data and specific studies on genotoxicity, carcinogenicity, and metabolism highlights a significant data gap. Based on the available information for structurally related compounds, there is a potential for this substance to cause harm, particularly to the liver and pancreas, upon repeated exposure, and it may possess clastogenic properties.

For researchers, scientists, and drug development professionals, it is imperative to handle **2,2-dichloro-3,3-dimethylbutane** with appropriate safety precautions, including the use of personal protective equipment to avoid skin, eye, and respiratory exposure. Given the lack of data, it would be prudent to treat this compound as potentially more hazardous than the limited information suggests. Further toxicological evaluation, including in silico (QSAR) modeling and a battery of in vitro and in vivo tests, is strongly recommended to establish a comprehensive safety profile.

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